molecular formula C14H26O8S2 B605133 Acid-PEG2-SS-PEG2-Acid CAS No. 1807539-10-1

Acid-PEG2-SS-PEG2-Acid

Cat. No.: B605133
CAS No.: 1807539-10-1
M. Wt: 386.47
InChI Key: TZKZHEPGHNBGKD-UHFFFAOYSA-N
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Description

Acid-PEG2-SS-PEG2-Acid is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two PEG (polyethylene glycol) chains separated by a disulfide bond .


Synthesis Analysis

This compound is a synthetic peptide that has been shown to inhibit the interaction of Protein A and Protein G . It is also a receptor activator that binds to the receptor site on the cell surface and activates it .


Molecular Structure Analysis

The molecular formula of this compound is C14H26O8S2 . It has a molecular weight of 386.47 . The molecule contains a total of 49 bonds, including 23 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 4 ethers (aliphatic), and 1 disulfide .


Chemical Reactions Analysis

Carboxylic acids in this compound can be reacted with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.47 and a molecular formula of C14H26O8S2 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Biocompatible and Bioreducible Micelles

Acid-PEG2-SS-PEG2-Acid derivatives have been utilized in the creation of biocompatible and bioreducible micelles. These micelles, formed from α-amino acid-based poly(disulfide urethane)s, can be used for controlled drug delivery, particularly for triggered intracellular release of drugs like doxorubicin. They exhibit effective growth inhibition in certain cell types, indicating potential for anticancer drug delivery (Lu et al., 2015).

Nanoscale Coordination Polymers for Theranostics

The compound has been instrumental in constructing nanoscale coordination polymers for cancer theranostics. This involves integrating the compound with manganese ions and dithiodiglycolic acid, creating a platform that enables efficient drug loading and release, along with enhanced magnetic resonance imaging capabilities (Zhao et al., 2017).

Transformation of Yeast Cells

This compound is utilized in yeast cell transformation protocols, particularly in the LiAc/SS-DNA/PEG procedure. This process is significant in genetic studies, facilitating the introduction of foreign DNA into yeast cells (Gietz et al., 1995).

Polyethylene Glycol Hydrogels in Tissue Integration

This compound is also used in the development of polyethylene glycol (PEG) hydrogels, which have applications in biodegradation, hard and soft tissue integration. These hydrogels, with or without RGD modifications, exhibit varying degrees of biodegradation and influence the rate of bone regeneration and tissue integration (Thoma et al., 2011).

Stimulus-Responsive Catiomers for Gene Delivery

This compound-based compounds are used in developing dual stimulus-responsive catiomers for gene delivery. These catiomers are designed to shed an external PEG shell under redox conditions and accelerate DNA release in acidic environments, showing promise for nonviral gene delivery applications (Cai et al., 2012).

Phase Change Materials for Thermal Energy Storage

These compounds are applied in developing composite phase change materials (PCM) using polyethylene glycol for thermal energy storage. They are used in various forms like balsa wood composites or with diatom-based biomass, demonstrating significant potential in thermal management and energy storage applications (Liu et al., 2021).

Mechanism of Action

Target of Action

Acid-PEG2-SS-PEG2-Acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . The carboxylic acid groups at both ends of the this compound molecule can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the cytotoxic drug to be attached to the antibody, forming an ADC .

Biochemical Pathways

Once the ADC is formed, it can bind to the target antigen on the cancer cell surface. After binding, the ADC-antigen complex is internalized into the cell, where the acidic environment of the lysosome triggers the cleavage of the disulfide bond in the this compound linker . This releases the cytotoxic drug inside the cancer cell, leading to cell death .

Pharmacokinetics

The this compound linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug . Its hydrophilic PEG chains increase the water solubility of the ADC, potentially improving its bioavailability . .

Result of Action

The ultimate result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to direct the drug specifically to cancer cells, reducing damage to healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of this compound is influenced by the biochemical environment within the body . For example, the cleavage of the disulfide bond in the linker is triggered by the reducing environment within cells . Additionally, the stability and efficacy of the ADC may be influenced by factors such as pH and the presence of proteases .

Future Directions

The future directions of Acid-PEG2-SS-PEG2-Acid research could involve its use in the development of more effective antibody-drug conjugates (ADCs). Its ability to form stable amide bonds and cleavable disulfide bonds makes it a promising candidate for ADC synthesis .

Biochemical Analysis

Biochemical Properties

Acid-PEG2-SS-PEG2-Acid plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The disulfide bond within this compound can be cleaved by reducing agents like dithiothreitol (DTT), allowing for controlled release of conjugated molecules . This compound interacts with various enzymes and proteins, facilitating targeted delivery and release of therapeutic agents in ADCs .

Cellular Effects

This compound influences cellular processes by enabling the targeted delivery of cytotoxic drugs to cancer cells. This compound, when used in ADCs, binds to specific cell surface antigens, leading to internalization and subsequent release of the cytotoxic agent within the cell. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the therapeutic agent. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by delivering drugs that inhibit or activate specific molecular targets .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the disulfide bond in this compound is cleaved by intracellular reducing agents. This cleavage releases the cytotoxic drug, which then exerts its effects by binding to and inhibiting or activating specific biomolecules. This process can lead to changes in gene expression and cellular function, ultimately resulting in cell death or altered cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by storage conditions, with optimal stability observed at -20°C. Over time, this compound may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound remains stable for up to three years when stored as a powder at -20°C, but its stability decreases when stored in solution .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively delivers therapeutic agents with minimal toxicity. At higher doses, toxic effects may be observed, including adverse reactions and potential damage to healthy tissues. Studies have identified threshold doses that maximize therapeutic efficacy while minimizing toxicity, highlighting the importance of dose optimization in preclinical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its cleavage and activation. The disulfide bond in this compound is cleaved by intracellular reducing agents, releasing the conjugated drug. This process can affect metabolic flux and alter metabolite levels within the cell, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its efficacy as a drug delivery vehicle. The distribution of this compound is influenced by its physicochemical properties, including its size, charge, and hydrophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Once localized, this compound can exert its effects by interacting with biomolecules within these compartments, facilitating the targeted release of therapeutic agents and modulating cellular activity .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKZHEPGHNBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234279
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-10-1
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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